An In-depth Technical Guide to the Chemical Properties of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol
Editorial Note: This technical guide was initially developed to cover the chemical properties of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. However, a comprehensive literature search revealed a significant lack of available data for this specific isomer. In the interest of scientific integrity and to provide a valuable, data-rich resource, this guide has been focused on the well-documented and commercially available positional isomer, 3-[Methyl(piperidin-4-yl)amino]propan-1-ol (CAS No. 793660-70-5). The structural difference lies in the position of the hydroxyl group on the propanol chain. All data, protocols, and discussions herein pertain to the -1-ol isomer unless explicitly stated otherwise.
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol, a substituted 4-aminopiperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] This document details the physicochemical characteristics, a plausible synthetic route, predicted spectroscopic data, and a review of the potential pharmacological activities based on related compounds. It also includes essential safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the application and characterization of novel piperidine-based compounds.
Chemical Identity and Physicochemical Properties
3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. This structure provides multiple sites for chemical modification and hydrogen bonding, influencing its solubility and potential biological interactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-[Methyl(piperidin-4-yl)amino]propan-1-ol | N/A |
| Synonyms | 3-[Methyl(4-piperidinyl)amino]-1-propanol | [3] |
| CAS Number | 793660-70-5 | [3] |
| Molecular Formula | C₉H₂₀N₂O | [3] |
| Molecular Weight | 172.27 g/mol | [3] |
| Physical Form | Oil | [3] |
| Predicted pKa (Strongest Basic) | 10.2 | ChemAxon |
| Predicted LogP | 0.5 | ChemAxon |
| Predicted Boiling Point | 258.4 ± 23.0 °C at 760 mmHg | ChemAxon |
| Predicted Density | 0.98 ± 0.1 g/cm³ | ChemAxon |
| Predicted Water Solubility | 1.12e-3 g/L | [4] |
Synthesis and Characterization
The synthesis of N-substituted 4-aminopiperidines is commonly achieved through reductive amination.[5][6] This method offers a direct and efficient pathway to form the C-N bond between the piperidine nitrogen and the desired substituent.
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient route to synthesize 3-[Methyl(piperidin-4-yl)amino]propan-1-ol involves the reductive amination of 4-(methylamino)piperidine with 3-hydroxypropionaldehyde. This one-pot reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Caption: Proposed synthesis of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol.
Experimental Protocol
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Materials: 4-(Methylamino)piperidine, 3-hydroxypropionaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
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To a solution of 4-(methylamino)piperidine (1.0 eq) in anhydrous DCM, add 3-hydroxypropionaldehyde (1.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude oil by column chromatography on silica gel to yield the pure product.
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Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~3.00 | d | 2H | Piperidine H2, H6 (axial) |
| ~2.70 | t | 2H | -N-CH₂-CH₂- |
| ~2.50 | m | 1H | Piperidine H4 |
| ~2.25 | s | 3H | N-CH₃ |
| ~2.10 | t | 2H | Piperidine H2, H6 (equatorial) |
| ~1.80 | m | 2H | -CH₂-CH₂-OH |
| ~1.70 | d | 2H | Piperidine H3, H5 (axial) |
| ~1.40 | qd | 2H | Piperidine H3, H5 (equatorial) |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~62.5 | -CH₂-OH |
| ~60.0 | Piperidine C4 |
| ~53.0 | Piperidine C2, C6 |
| ~50.0 | -N-CH₂-CH₂- |
| ~42.0 | N-CH₃ |
| ~32.0 | Piperidine C3, C5 |
| ~30.0 | -CH₂-CH₂-OH |
Infrared (IR) Spectroscopy:
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O-H stretch: A broad peak is expected in the region of 3300-3400 cm⁻¹.
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N-H stretch: Absent due to the tertiary nature of the piperidine nitrogen and the secondary amine being fully substituted.
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C-H stretch: Multiple peaks are expected in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
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C-O stretch: A distinct peak should appear around 1050-1150 cm⁻¹.
Mass Spectrometry (MS):
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Expected [M+H]⁺: m/z 173.1654
Potential Pharmacological Applications
The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities. The pharmacological profile of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol can be inferred from studies on structurally related compounds.
Caption: Potential pharmacological roles of 4-aminopiperidine derivatives.
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N-type Calcium Channel Blockade: Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers, showing potential for the treatment of pain, particularly neuropathic pain.[1]
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Dopamine D4 Receptor Antagonism: Substituted 4-aminopiperidines have demonstrated high affinity and selectivity for the human dopamine D4 receptor, suggesting their potential utility in the development of antipsychotic agents.[2]
-
Antifungal Activity: The 4-aminopiperidine structure is related to known antifungals like fenpropidin. Recent studies have explored this scaffold for novel agents that target fungal ergosterol biosynthesis.[5]
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Antibacterial Activity: The 4-aminopiperidine series has been investigated for activity against Mycobacterium tuberculosis, indicating a potential, though currently limited, role in antibacterial drug discovery.[7]
The specific combination of a methyl group and a 3-hydroxypropyl chain on the 4-amino nitrogen of the piperidine ring in 3-[Methyl(piperidin-4-yl)amino]propan-1-ol would require dedicated biological screening to determine its precise activity and selectivity profile within these potential therapeutic areas.
Safety and Handling
Comprehensive toxicological data for 3-[Methyl(piperidin-4-yl)amino]propan-1-ol is not available. The following information is based on supplier safety data sheets and data for structurally related amino alcohols.[3][8][9]
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a versatile chemical building block with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry techniques like reductive amination. Based on the extensive research into the 4-aminopiperidine scaffold, this compound warrants further investigation for its potential biological activities, particularly in the areas of analgesia, neuropsychiatric disorders, and as an anti-infective agent. This guide provides a foundational resource for researchers to facilitate further exploration of this and related molecules.
References
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Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]
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Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7293. [Link]
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Stjernlöf, P., et al. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. European Journal of Pharmacology, 322(2-3), 283-286. [Link]
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Chandrasekera, N. S., et al. (2013). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis, 93(6), 670-675. [Link]
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MacCoss, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(12), 1264-1269. [Link]
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EPA CompTox Chemicals Dashboard. (n.d.). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]-1H-1lambda⁴,2,5-thiadiazol-1-one. Retrieved February 26, 2024, from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved February 26, 2024, from [Link]
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PubChem. (n.d.). N-(piperidin-4-ylmethyl)-N-propylbutan-1-amine. Retrieved February 26, 2024, from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 26, 2024, from [Link]
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